3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

Overview

Description

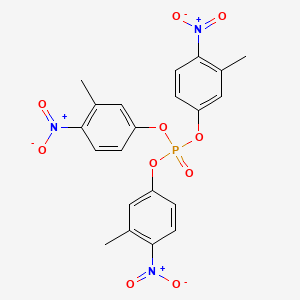

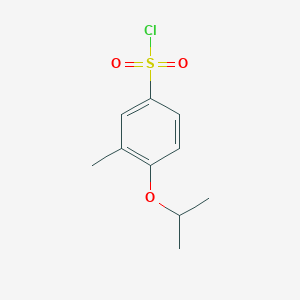

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO3S . It is used for research purposes .

Molecular Structure Analysis

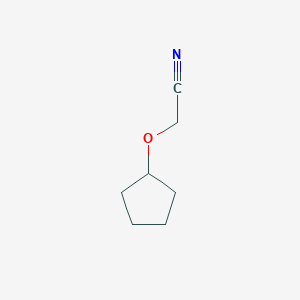

The molecular structure of 3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a methyl group, a sulfonyl chloride group, and a propan-2-yloxy group . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride has a molecular weight of 248.73 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Chemical Modifications and Applications of Xylan

Xylan derivatives, through chemical modification, offer new biopolymers with specific properties influenced by functional groups, substitution degrees, and patterns. Research by Petzold-Welcke et al. (2014) discusses the modification of xylan into ethers and esters for applications ranging from drug delivery to paper strength additives and antimicrobial agents. Advanced analytical techniques helped describe structure-property relationships, underscoring the potential of xylan esters in various applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Trifluoromethanesulfonyl Chloride Applications

Chachignon et al. (2017) review the applications of trifluoromethanesulfonyl chloride (CF3SO2Cl) in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting its role in electrophilic chlorination and enantioselective chlorination. This study exemplifies the versatility of sulfonyl chlorides in synthesizing complex molecules (Chachignon, Guyon, & Cahard, 2017).

Synthesis of 1,3-Dihydroxynaphthalene

Zhang You-lan (2005) reviews synthesis routes for 1,3-dihydroxynaphthalene, emphasizing eco-friendly processes such as photocatalytic oxidation. This work reflects on the importance of sustainable methods in chemical synthesis and might parallel the synthesis considerations for sulfonyl chloride derivatives (Zhang You-lan, 2005).

Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

Cantekin, De Greef, and Palmans (2012) discuss the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, emphasizing their utility in nanotechnology, polymer processing, and biomedical applications. The self-assembly and multivalent nature of BTAs underline the potential of structurally similar compounds in diverse scientific applications (Cantekin, De Greef, & Palmans, 2012).

Future Directions

properties

IUPAC Name |

3-methyl-4-propan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)14-10-5-4-9(6-8(10)3)15(11,12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNSPOKXPHDFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate](/img/structure/B3371347.png)

![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)